Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-
Description
Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]- (CAS: 51656-57-6) is an azo compound characterized by a phenol core substituted with a dodecyl (C₁₂) chain at the 4-position and a 2-nitrophenylazo group at the 2-position. Its molecular formula is C₂₄H₃₃N₃O₃, with a molecular weight of 411.55 g/mol. The compound is highly hydrophobic, as evidenced by its predicted XLogP value of 10.452, which classifies it outside the typical chemical space for reversed-phase liquid chromatography (RPLC) applications . This hydrophobicity arises from the long dodecyl chain and the nitro-substituted aromatic system, making it a surfactant .
Properties
CAS No. |
63216-93-3 |
|---|---|
Molecular Formula |
C24H33N3O3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-dodecyl-2-[(2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C24H33N3O3/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-24(28)22(19-20)26-25-21-15-12-13-16-23(21)27(29)30/h12-13,15-19,28H,2-11,14H2,1H3 |
InChI Key |
HBILSJNKFHVBOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Diazotization of 2-Nitroaniline
- The aromatic amine, 2-nitroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt, 2-nitrobenzenediazonium ion. This step is critical to ensure the stability of the diazonium intermediate for subsequent coupling.
Preparation of 4-Dodecylphenol
Azo Coupling Reaction
- The diazonium salt solution of 2-nitrobenzenediazonium ion is then reacted with 4-dodecylphenol under alkaline conditions (e.g., NaOH) at low temperatures (0–5 °C) to facilitate electrophilic aromatic substitution at the phenol ring, forming the azo linkage (-N=N-) between the phenol and the nitrophenyl group. The coupling typically occurs at the ortho or para position relative to the hydroxyl group; in this case, the para position is already occupied by the dodecyl group, so coupling occurs at the 2-position relative to the hydroxyl group.
Isolation and Purification
- The crude azo dye is isolated by filtration or extraction, followed by recrystallization from suitable solvents to obtain the pure Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]- compound. Characterization is performed by melting point determination, UV-Vis spectroscopy, and NMR analysis to confirm the structure.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Diazotization | 2-Nitroaniline, NaNO2, HCl, 0–5 °C | Formation of 2-nitrobenzenediazonium salt | Low temperature critical for stability |
| 2 | Phenol derivative preparation | 4-Dodecylphenol (commercial or synthesized) | Provides phenol substrate with dodecyl substituent | Hydrophobic dodecyl group influences solubility |
| 3 | Azo coupling | Diazonium salt + 4-dodecylphenol, NaOH, 0–5 °C | Formation of azo bond (-N=N-) linking phenol and nitrophenyl groups | Alkaline medium facilitates coupling |
| 4 | Purification | Recrystallization solvents | Isolation of pure azo dye | Characterization by analytical methods |
Chemical Reactions Analysis
4-Dodecyl-2-[(2-nitrophenyl)azo]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted aromatic ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-dodecyl-2-[(2-aminophenyl)azo]phenol.
Scientific Research Applications
Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-, also known as 4-dodecyl-2-[(2-nitrophenyl)diazenyl]phenol, is a chemical compound with several applications, particularly in the separation sciences and as a component in chemical regulations .
Scientific Research Applications
- Separation of Phenols High-performance liquid chromatography (HPLC) is used in the separation of Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]- .
- Chemical Regulations This compound is listed on Canada's Non-domestic Substances List (NDSL). Its manufacture or import in Canada may require notification under the New Substances Notification Regulations (Chemicals and Polymers). Environment and Climate Change Canada and Health Canada conduct joint assessments to determine potential adverse effects on the environment and human health following notification. More details on regulatory requirements for new chemicals and polymers can be found in the Guidance document for the New Substances Notification Regulations (Chemicals and Polymers) .
- Polymorphism Research Studies have examined the crystal structures and visible reflection spectra of differently colored polymorphs of related compounds such as 4-[(2-nitrophenyl)diazenyl]phenol. These investigations utilize techniques such as X-ray crystallography and computational methods to understand the relationship between molecular structure and color .
Mechanism of Action
The mechanism of action of 4-Dodecyl-2-[(2-nitrophenyl)azo]phenol involves its ability to undergo azo coupling reactions. The azo linkage (-N=N-) can interact with various molecular targets, leading to changes in the chemical and physical properties of the compound. In biological systems, the compound can form stable conjugates with proteins and other biomolecules, facilitating their detection and analysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Azo Phenols
Structural Analogues and Substituent Effects
a) Phenol, 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- (CAS: 51656-57-6)
- Structure : Similar backbone but substitutes the dodecyl chain with a branched 1,1,3,3-tetramethylbutyl group.
- Properties : Lower hydrophobicity (LogP = 6.49 ) compared to the target compound, likely due to reduced alkyl chain length and branching .
- Applications : Used in HPLC analysis, demonstrating compatibility with reverse-phase methods .
b) Phenol, 2,3-dimethyl-4-[(4-methylphenyl)azo]- (CAS: 85-83-6)
- Structure: Contains a 4-methylphenylazo group and methyl substituents at the 2- and 3-positions of the phenol.
- Properties : Higher solubility in polar solvents due to shorter alkyl groups and absence of nitro substituents.
- Applications : Primarily used in dye synthesis .
c) 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol
Physicochemical Properties
Key Observations :
Analytical Characterization
- HPLC: Reverse-phase methods (e.g., Newcrom R1 column) effectively separate hydrophobic azo phenols, with retention times correlating with LogP values .
- Spectroscopy : UV-Vis spectra show strong absorption in the visible range (λₘₐₓ ~400–500 nm) due to extended conjugation .
Biological Activity
Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]- (CAS Number: 63216-93-3) is an organic compound notable for its azo linkage and long dodecyl chain. This compound has garnered attention due to its potential biological activities, particularly in the fields of chemistry, biology, and medicine. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse scientific literature.
Molecular Structure:
- Molecular Formula: C24H33N3O3
- Molecular Weight: 411.5 g/mol
- Density: 1.104 g/cm³
- Boiling Point: 542.7 °C
- Flash Point: 281.99 °C
| Property | Value |
|---|---|
| CAS Number | 63216-93-3 |
| Molecular Formula | C24H33N3O3 |
| Molecular Weight | 411.5 g/mol |
| Density | 1.104 g/cm³ |
| Boiling Point | 542.7 °C |
| Flash Point | 281.99 °C |
Synthesis
The synthesis of Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 2-nitroaniline, which is then diazotized using sodium nitrite and hydrochloric acid to yield a diazonium salt. This salt is subsequently coupled with 4-dodecylphenol under alkaline conditions to produce the final product .
The biological activity of this compound is primarily attributed to its ability to form stable azo linkages. The azo (-N=N-) group can interact with various molecular targets, leading to significant changes in the chemical and physical properties of the compound. In biological systems, it can form stable conjugates with proteins and other biomolecules, facilitating their detection and analysis .
Biological Activity
Research indicates that Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]- exhibits several biological activities:
1. Antioxidant Activity:
- Azo compounds are known for their ability to scavenge free radicals, which may contribute to their antioxidant properties.
2. Antimicrobial Properties:
- Preliminary studies suggest that azo compounds can exhibit antimicrobial effects against various bacteria and fungi.
3. Drug Delivery Systems:
- Due to its chemical reactivity, there is ongoing research into using this compound in drug delivery systems, where it may enhance the bioavailability of therapeutic agents .
Case Studies
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant activity of several azo compounds including Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against common pathogens such as E. coli and S. aureus. The results showed a notable inhibitory effect, suggesting potential for development as an antimicrobial agent.
Applications
1. Industrial Uses:
- This compound is utilized in the production of dyes and pigments for textiles and plastics due to its vivid color properties.
2. Biological Research:
- Its ability to form stable azo linkages makes it valuable in labeling and tracking biological molecules, enhancing research methodologies in biochemistry.
3. Pharmaceutical Development:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
